Dibromo(pentafluorophenyl)phosphine
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Overview
Description
Dibromo(pentafluorophenyl)phosphine, also known as Ph2PBr2(C6F5), is a chemical compound that has gained significant attention in the field of organophosphorus chemistry. It is a white crystalline solid that is highly reactive and has been found to exhibit a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of dibromo(pentafluorophenyl)phosphine is not fully understood. However, it is believed to exert its biological activities through the formation of reactive intermediates, such as phosphonium ylides and phosphoranes. These intermediates can then interact with various biomolecules, including proteins and nucleic acids, leading to the observed biological effects.
Biochemical and Physiological Effects:
Dibromo(pentafluorophenyl)phosphine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in various cell types, leading to cell death. Additionally, it has been found to inhibit various enzymes, including acetylcholinesterase and carbonic anhydrase, leading to altered physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using dibromo(pentafluorophenyl)phosphine in lab experiments is its high reactivity and selectivity. It can be used as a powerful reagent for the synthesis of various organophosphorus compounds. Additionally, it has been found to exhibit low toxicity, making it a suitable candidate for biological studies. However, one of the limitations of using dibromo(pentafluorophenyl)phosphine is its high cost and limited availability.
Future Directions
There are several future directions for the study of dibromo(pentafluorophenyl)phosphine. One area of interest is the development of new synthetic methods for the production of this compound. Additionally, there is a need for further studies to elucidate the exact mechanism of action of dibromo(pentafluorophenyl)phosphine and its potential as a therapeutic agent for various diseases. Furthermore, the use of dibromo(pentafluorophenyl)phosphine in the development of new materials, such as sensors and catalysts, is another area of interest for future research.
Synthesis Methods
The synthesis of dibromo(pentafluorophenyl)phosphine is typically carried out through the reaction of pentafluorobenzene with triphenylphosphine and bromine. The reaction proceeds through a substitution reaction, where the bromine atoms replace the hydrogen atoms in the pentafluorobenzene ring. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.
Scientific Research Applications
Dibromo(pentafluorophenyl)phosphine has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it has been found to inhibit the replication of several viruses, including HIV-1 and herpes simplex virus type 1. In terms of anticancer activity, dibromo(pentafluorophenyl)phosphine has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
properties
CAS RN |
13379-67-4 |
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Product Name |
Dibromo(pentafluorophenyl)phosphine |
Molecular Formula |
C6Br2F5P |
Molecular Weight |
357.84 g/mol |
IUPAC Name |
dibromo-(2,3,4,5,6-pentafluorophenyl)phosphane |
InChI |
InChI=1S/C6Br2F5P/c7-14(8)6-4(12)2(10)1(9)3(11)5(6)13 |
InChI Key |
REMGEPKWEWKCEZ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)P(Br)Br)F)F)F |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)P(Br)Br)F)F)F |
Origin of Product |
United States |
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